Colletotrichin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61235-00-5 |
|---|---|
Molecular Formula |
C28H42O7 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
methyl 5-[[(1S,4aS,5R,6S,8aS)-6-hydroxy-5-(3-hydroxy-3-methylbutyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-6-methoxy-2-methyl-4-oxopyran-3-carboxylate |
InChI |
InChI=1S/C28H42O7/c1-16-9-10-20-27(5,12-11-21(29)28(20,6)14-13-26(3,4)32)19(16)15-18-23(30)22(24(31)33-7)17(2)35-25(18)34-8/h19-21,29,32H,1,9-15H2,2-8H3/t19-,20-,21-,27-,28+/m0/s1 |
InChI Key |
IUNGBSYMDFEAMS-KPRONASWSA-N |
SMILES |
CC1=C(C(=O)C(=C(O1)OC)CC2C(=C)CCC3C2(CCC(C3(C)CCC(C)(C)O)O)C)C(=O)OC |
Isomeric SMILES |
CC1=C(C(=O)C(=C(O1)OC)C[C@H]2C(=C)CC[C@H]3[C@]2(CC[C@@H]([C@]3(C)CCC(C)(C)O)O)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(=O)C(=C(O1)OC)CC2C(=C)CCC3C2(CCC(C3(C)CCC(C)(C)O)O)C)C(=O)OC |
Synonyms |
colletotrichin |
Origin of Product |
United States |
Taxonomic and Genetic Basis of Colletotrichin Bioproduction
Identification of Colletotrichin-Producing Fungal Species within the Genus Colletotrichum
Species within the genus Colletotrichum are well-established producers of a wide array of secondary metabolites, many of which exhibit phytotoxic or other biological activities researchgate.netplantsjournal.comsemanticscholar.orgresearchgate.net. This compound itself has been identified as a metabolite produced by specific Colletotrichum species.
Colletotrichum capsici : This species has been identified as a producer of this compound, alongside other metabolites such as colletodiol (B1247303) and colletoketol researchgate.net.
Colletotrichum nicotianae : This pathogen, known for causing tobacco anthracnose, has been reported to release this compound plantsjournal.com.
Colletotrichum species (general): Various Colletotrichum species have been implicated in the production of this compound or related compounds like this compound E, which exhibit phytotoxic activity semanticscholar.orgresearchgate.netbiorxiv.org. These compounds are often described as norditerpene-γ-pyrone phytotoxins semanticscholar.org.
Table 1: Colletotrichum Species Associated with this compound Production
| Species | Associated Compound(s) | Key Characteristics/Notes | Primary Source(s) |
| Colletotrichum capsici | This compound | Also produces colletodiol, colletoketol, colletol, colletallol. | researchgate.net |
| Colletotrichum nicotianae | This compound | Releases this compound in tobacco; causes tobacco anthracnose. | plantsjournal.com |
| Colletotrichum spp. | This compound E | Exhibits phytotoxic activity. | researchgate.netbiorxiv.org |
| Colletotrichum spp. | This compound | Described as a non-host-specific, norditerpene-γ-pyrone phytotoxin. | semanticscholar.org |
Phylogenetic Relationships of Biosynthesis-Competent Strains
Phylogenetic analyses are fundamental to understanding the evolutionary relationships and taxonomic delineation within the genus Colletotrichum. Multi-locus phylogenetic studies, typically utilizing genes such as ITS, tub2, gapdh, chs-1, and act, have resolved the genus into major species complexes (e.g., acutatum, gloeosporioides, boninense) frontiersin.orgmdpi.comnih.govmycosphere.orgresearchgate.net. While these studies provide a framework for identifying species, direct correlations between specific phylogenetic clades and the capacity for this compound biosynthesis are not always explicitly detailed. However, species identified as this compound producers, such as C. capsici and C. nicotianae, are placed within these established phylogenetic structures researchgate.netplantsjournal.commdpi.comnih.gov. Understanding the phylogenetic placement of these producer strains helps in inferring potential evolutionary pathways of toxin biosynthesis within the genus.
Distribution of this compound Chemotypes Among Fungal Isolates
The concept of chemotypes, referring to distinct patterns of secondary metabolite production within a species or genus, is relevant to understanding the variability of this compound production. However, the provided literature does not extensively detail the distribution of specific this compound chemotypes across different Colletotrichum isolates or geographic regions. Research has primarily focused on identifying the species responsible for this compound production rather than cataloging variations in the compound's structure or production levels among isolates.
Genomic Localization and Organization of this compound Biosynthetic Gene Clusters (BGCs)
The biosynthesis of secondary metabolites in fungi is typically governed by specialized BGCs, which are contiguous regions of DNA encoding the enzymes required for metabolite synthesis. Genomic studies of Colletotrichum species have revealed a rich repertoire of these BGCs, contributing to the diverse chemical profiles of the genus frontiersin.orgmdpi.commycosphere.orgosti.gov.
While specific BGCs for this compound have not been explicitly detailed in the reviewed literature, studies have identified BGCs for related compounds. For instance, the colletochlorin A biosynthetic gene cluster has been characterized in Colletotrichum higginsianum secondarymetabolites.org. This indicates that the genetic machinery for producing polyketide-derived compounds, which are structurally related to this compound, exists within the Colletotrichum genome. The general analysis of Colletotrichum genomes shows a significant number of SMGCs, with reported numbers ranging from 41 to over 90 per genome, averaging around 78 across the genus mdpi.commycosphere.org.
Table 2: Secondary Metabolic Gene Clusters (SMGCs) in Colletotrichum Genomes
| Species | Number of SMGCs | Notes | Primary Source(s) |
| C. nymphaeae | 69-71 | Range reported for analyzed isolates. | frontiersin.org |
| C. siamense | 87-91 | Range reported for analyzed isolates. | frontiersin.org |
| C. floriniae | 46 | Minimum number observed in one study. | mdpi.com |
| C. noveboracense | 75 | Maximum number observed in one study. | mdpi.com |
| Colletotrichum genus | ~78 (average) | Average number across various species. | mycosphere.org |
| Colletotrichum genus | 41-73 | Range reported across different species. | mdpi.com |
Analysis of Polyketide Synthase (PKS) Genes and Associated Enzymes
Polyketide synthases (PKSs) are large, modular enzymes that are central to the biosynthesis of polyketides, a diverse class of secondary metabolites. In Colletotrichum, PKS genes have been identified and characterized, often in relation to other metabolic pathways.
PKS1 in Colletotrichum lagenarium : The PKS1 gene in C. lagenarium has been identified as being involved in melanin (B1238610) biosynthesis. This gene encodes a polypeptide with conserved domains characteristic of PKS enzymes, including beta-ketoacyl synthase (KS), acetyl/malonyl transferase (AT), dehydratase (DH), enoyl reductase (ER), and acyl carrier protein (ACP) nih.govuniprot.org.
Heterologous Expression of Colletotrichum PKS Genes : Studies involving the heterologous expression of PKS genes from Colletotrichum species, such as the ChPKS gene from C. higginsianum, have demonstrated their role in producing complex compounds, sometimes leading to novel structures when expressed in different fungal hosts nih.gov. This highlights the functional significance of PKS genes in the secondary metabolic arsenal (B13267) of Colletotrichum.
Table 3: Polyketide Synthase (PKS) Genes in Colletotrichum
| Species | PKS Gene Name | Primary Function/Associated Metabolite | Key Domains Identified | Primary Source(s) |
| Colletotrichum lagenarium | PKS1 | Melanin biosynthesis | KS, AT, DH, ER, ACP | nih.govuniprot.org |
| Colletotrichum higginsianum | ChPKS | Tetrahydroxynaphthalene synthesis | (Implied by study) | nih.gov |
Regulatory Elements and Transcriptional Control of BGC Expression
The expression of BGCs in filamentous fungi is tightly regulated by a complex interplay of transcription factors and environmental cues frontiersin.org. While specific regulatory elements controlling this compound BGCs have not been detailed in the provided literature, general mechanisms of BGC regulation in Colletotrichum are being elucidated. For instance, studies on Colletotrichum gloeosporioides infection of citrus have identified key genes, including transcription factors, potentially involved in the transcriptional regulation of metabolic processes during early infection stages nih.govnih.gov.
In filamentous fungi, BGCs can be regulated by cluster-specific transcription factors (TFs) encoded within the cluster itself, or by global TFs that respond to environmental stimuli such as nutrient availability, light, or pH frontiersin.org. These regulatory mechanisms ensure that secondary metabolites are produced under specific conditions that favor fungal growth, survival, or pathogenicity. Further research is needed to identify the specific regulators governing this compound biosynthesis.
Compound List:
this compound
this compound E
Colletodiol
Colletoketol
Colletol
Colletallol
Colletochlorin A
Melanin
Tetrahydroxynaphthalene
Elucidation of Colletotrichin Biosynthetic Pathways
Precursor Identification and Early Stage Biosynthesis
The early stages of Colletotrichin biosynthesis likely involve the recruitment of precursors from fundamental metabolic pathways. Given its meroterpenoid nature, which implies a hybrid structure derived from both polyketide and terpenoid biosynthetic routes, the initial precursors would include building blocks from these distinct pathways mdpi.com.
Polyketide Precursors: The acetate (B1210297) pathway, utilizing acetyl-CoA and malonyl-CoA, is the cornerstone for polyketide biosynthesis cabidigitallibrary.orgcore.ac.ukresearchgate.netwikipedia.org. These simple two- and three-carbon units are iteratively condensed by polyketide synthases (PKS) to form the carbon backbone of polyketides.
Terpenoid Precursors: Terpenoids, on the other hand, are synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are derived from either the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway cabidigitallibrary.org. The "norditerpene" component of this compound suggests the involvement of diterpenoid precursors.
While specific genes or enzymes directly responsible for the initial precursor supply for this compound are not detailed in the available literature, the presence of these fundamental pathways within Colletotrichum species provides the necessary biochemical machinery researchgate.netresearchgate.netresearchgate.net.
Polyketide Chain Assembly and Post-Polyketide Modification Chemistry
The assembly of the polyketide portion of this compound, likely contributing to the γ-pyrone ring structure, is presumed to occur via the action of Polyketide Synthases (PKS). Fungi employ various types of PKS, primarily Type I and Type II, which are large, multi-domain enzyme complexes sciepublish.comftb.com.hrresearchgate.net.
Polyketide Synthase (PKS) Action: Type I PKSs are modular enzymes, where each module typically contains domains for acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP), responsible for sequential elongation and modification of the growing polyketide chain sciepublish.comresearchgate.netplos.org. Type II PKSs, conversely, are typically composed of smaller, dissociable subunits that function iteratively ftb.com.hrresearchgate.netnih.gov. The precise PKS type involved in this compound biosynthesis is not specified in the provided sources. The process involves the condensation of starter units (e.g., acetyl-CoA) with extender units (e.g., malonyl-CoA), followed by reduction, dehydration, and cyclization steps to form the polyketide scaffold core.ac.ukresearchgate.netwikipedia.org.
Enzymatic Mechanisms and Catalytic Intermediates in this compound Production
The precise enzymatic mechanisms and transient catalytic intermediates involved in the complete biosynthesis of this compound remain largely uncharacterized in the provided literature. General mechanisms for PKS-mediated chain elongation involve sequential Claisen-type condensations, followed by programmed reduction and dehydration steps core.ac.ukresearchgate.netplos.org. The integration of the terpenoid component would likely involve enzymes such as prenyltransferases or terpene cyclases, though specific enzymes for this compound are not identified. The meroterpenoid nature suggests a complex enzymatic interplay, potentially involving cross-talk between the polyketide and terpenoid biosynthetic machinery.
In Vitro and In Vivo Biosynthesis Pathway Reconstruction and Validation
Reconstructing and validating biosynthetic pathways in vitro (using purified enzymes) or in vivo (using genetically modified organisms or heterologous expression systems) is essential for confirming proposed pathways and identifying key enzymes nih.gov. The provided literature does not detail specific in vitro or in vivo reconstruction and validation studies for this compound. However, general approaches for pathway elucidation in fungi, such as gene knockout studies, heterologous expression of biosynthetic gene clusters, and feeding experiments, are standard methodologies nih.govnih.gov. Such studies would be instrumental in identifying the specific genes, enzymes, and intermediates involved in this compound production.
Data Tables
Table 1: Selected Phytotoxins and Related Metabolites Produced by Colletotrichum Species
| Metabolite Name | Producing Colletotrichum Species | Known Activity / Classification | References |
| This compound | C. nicotianae, C. capsici | Phytotoxic, Meroterpenoid | mdpi.comsemanticscholar.orgapsnet.org |
| This compound B | C. nicotianae | Phytotoxic | mdpi.comsemanticscholar.org |
| This compound C | C. nicotianae | Phytotoxic | mdpi.comsemanticscholar.org |
| Colletopyrone | C. nicotianae | Phytotoxic | apsnet.org |
| Aspergillomarasmins | C. gloeosporioides | Phytotoxic | apsnet.org |
| Ferricrocin | C. gloeosporioides | Phytotoxic, Siderophore | semanticscholar.orgapsnet.org |
| Colletruncoic acid methyl ester | C. truncatum | Phytotoxic | plantsjournal.com |
Molecular and Cellular Mechanisms of Colletotrichin Mediated Biological Activity in Plants
Colletotrichin as a Phytotoxin: Induction of Disease Symptoms in Host Plants
As a potent phytotoxin, this compound is a key virulence factor for pathogenic Colletotrichum species. nih.govinfinitypress.info Its introduction to susceptible host plants initiates a series of detrimental processes, culminating in visible disease symptoms such as necrotic lesions, blight, and growth cessation. infinitypress.infomdpi.com The toxin has been shown to induce necrotic spots on the leaves of host plants like the common bean and inhibit seed germination in various crops, including cowpea, soybean, and maize. mdpi.com
The interaction between this compound and plant cells leads to a state of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS). nih.govnih.gov ROS, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism but can become toxic at high concentrations, causing damage to lipids, proteins, and nucleic acids. nih.govsmw.ch In response to pathogen attack, plants often initiate an "oxidative burst" as a defense mechanism. nih.govresearchgate.net However, toxins like this compound can exacerbate ROS production beyond the plant's detoxification capacity. nih.gov This accumulation of ROS contributes to the cellular damage observed during infection, including membrane peroxidation, which further compromises cell integrity. nih.gov The resulting oxidative damage is a key factor in the development of necrotic lesions. mdpi.com
Table 1: Effects of Oxidative Stress on Plant Cellular Components This table is a generalized representation of oxidative stress effects and is not based on a single direct study of this compound.
| Cellular Component | Type of Damage Induced by ROS | Consequence |
|---|---|---|
| Lipids | Peroxidation of polyunsaturated fatty acids in membranes | Loss of membrane integrity, increased permeability |
| Proteins | Oxidation of amino acid side chains, protein cross-linking | Enzyme inactivation, loss of protein function |
| Nucleic Acids | Damage to DNA and RNA bases | Mutations, inhibition of replication and transcription |
This compound and the broader Colletotrichum infection process can significantly interfere with the host's hormonal balance, which is crucial for growth and defense responses. nih.govresearchgate.net Phytohormones such as auxins, cytokinins, abscisic acid (ABA), ethylene (B1197577) (ET), and salicylic (B10762653) acid (SA) are key regulators of plant development and stress responses. nih.govbyjus.com Some Colletotrichum species are capable of producing auxin themselves, which may contribute to their virulence by manipulating host physiology. nih.govresearchgate.net Furthermore, phytotoxins can act as anti-auxins, disrupting normal growth patterns. ajol.infoakjournals.com The disruption of hormone signaling can lead to symptoms like growth cessation, which is observed in seedlings treated with toxic metabolites from Colletotrichum species. infinitypress.info The interplay is complex, as the plant's own hormone-mediated defense responses, such as those involving SA and jasmonic acid (JA), are also activated, leading to a complex signaling battleground between the pathogen and the host. nih.gov
Allelopathic Effects of this compound on Non-Host Plant Species
Allelopathy refers to the chemical inhibition of one plant by another through the release of compounds into the environment. researchgate.netmdpi.com Phytotoxins produced by plant pathogens can also exert such allelopathic effects on non-host plant species. Research has shown that metabolites from Colletotrichum species, including this compound, can inhibit the seed germination and growth of various plants, not just their primary hosts. mdpi.com For example, exudates from Colletotrichum lindemuthianum (a bean pathogen) were found to inhibit seed germination of non-host species like maize, sorghum, and millet. mdpi.com This suggests that this compound could play a role in the broader ecological interactions of the fungus, potentially suppressing competing plant species in its vicinity. These allelochemicals are released into the environment through processes like root exudation or the decomposition of infected plant matter. frontiersin.org
Inhibition of Seed Germination and Seedling Growth
This compound and associated phytotoxic metabolites produced by various species of the fungus Colletotrichum demonstrate significant inhibitory effects on the initial stages of plant development, including seed germination and subsequent seedling growth. These compounds can act as potent allelochemicals, disrupting key physiological processes necessary for a seed to sprout and a seedling to establish itself. The phytotoxicity is often broad-spectrum, affecting not only host plants but non-host species as well.
Research has consistently shown that crude or purified toxic extracts from Colletotrichum cultures can drastically reduce germination rates. For instance, purified toxic metabolites from virulent isolates of Colletotrichum capsici were found to cause 100% inhibition of seed germination in chili, greengram, blackgram, redgram, and paddy at a 5% concentration. cabidigitallibrary.org Similarly, phytotoxins from Colletotrichum dematium led to almost 90% inhibition of seed germination in Parthenium hysterophorus at higher concentrations of the culture filtrate. scielo.br A study involving methanolic extracts from the endophytic fungus Colletotrichum dianesei documented a 36% reduction in the germination percentage of lettuce (Lactuca sativa) seeds and delayed the germination speed by 63.8%. scielo.edu.uy This inhibitory action extends to non-host plants, as a partially purified phytotoxin, presumed to be this compound, from C. gloeosporioides was shown to inhibit the in-vitro germination of lettuce and tobacco seeds. researchgate.net
Beyond preventing germination, this compound and related compounds severely impede the growth of seedlings that do manage to emerge. The same toxic metabolites from C. capsici that blocked germination also completely inhibited the development of shoot and root lengths at a 5% concentration. cabidigitallibrary.org The extract from C. dianesei that hindered lettuce germination also caused a 51.1% reduction in root growth and a 31.8% decrease in the length of the aerial parts. scielo.edu.uy Application of these toxins often produces symptoms characteristic of anthracnose disease, such as necrosis and growth cessation, even in the absence of the fungal pathogen itself. researchgate.net
Table 1: Documented Effects of Colletotrichum Metabolites on Seed Germination and Seedling Growth
| Colletotrichum Species | Plant Species Affected | Metabolite/Extract Type | Observed Inhibitory Effect |
|---|---|---|---|
| C. capsici | Chili, Greengram, Blackgram, Redgram, Paddy | Purified Toxin | 100% inhibition of seed germination; 100% inhibition of root and shoot growth (at 5% concentration). cabidigitallibrary.org |
| C. dianesei | Lactuca sativa (Lettuce) | Methanolic Extract | 36% reduction in germination; 63.8% delay in germination speed; 51.1% reduction in root growth; 31.8% reduction in aerial part length. scielo.edu.uy |
| C. dematium | Parthenium hysterophorus | Culture Filtrate | ~90% inhibition of seed germination (at 75-100% concentration). scielo.br |
Antagonistic Biological Activities of this compound Against Competing Microorganisms in Plant Environments
While primarily known for their role in plant pathogenesis, secondary metabolites produced by Colletotrichum species, potentially including this compound, also exhibit antagonistic properties against other microorganisms. This antimicrobial activity suggests a dual role for these compounds: facilitating host infection while simultaneously suppressing competing microbes in the immediate environment, thereby securing the niche for the Colletotrichum fungus.
Research into the metabolic products of endophytic Colletotrichum strains has revealed a potential for producing compounds with antibacterial activity. An extract from Colletotrichum siamense, an endophyte isolated from coffee plants, demonstrated antibacterial action against bacteria of medical and food importance. researchgate.netnih.gov Although studies on Colletotrichum often focus on phytotoxicity, some findings indicate broader bioactivity. For example, metabolic extracts from Colletotrichum spp. have shown activity against Klebsiella pneumoniae and Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
The mechanism behind this antagonism may be linked to the known ability of this compound to cause rapid membrane damage. usask.ca This mode of action, which disrupts cellular integrity, is a common feature of many broad-spectrum antimicrobial compounds. By damaging the cell membranes of competing bacteria or fungi, Colletotrichum can inhibit their growth and reduce competition for nutrients and space within the host plant tissue.
However, the production of these bioactive metabolites is complex. Some studies suggest that the evolutionary pressures on Colletotrichum may have favored the development of metabolites highly specialized for overcoming host plant defenses rather than for broad microbial antagonism. researchgate.net Thus, the antagonistic capability can vary significantly between different species and strains of Colletotrichum. Nevertheless, the documented instances of antibacterial action confirm that the chemical arsenal (B13267) of this fungal genus extends to microbial competition.
Table 2: Antagonistic Activity of Colletotrichum Metabolites Against Microorganisms
| Colletotrichum Species | Target Microorganism | Observed Antagonistic Effect |
|---|---|---|
| Colletotrichum siamense | Bacteria of medical and food importance | The metabolic extract exhibited antibacterial action. researchgate.netnih.gov |
| Colletotrichum sp. | Klebsiella pneumoniae | The metabolic extract demonstrated antibacterial activity. researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound A |
| This compound B |
| This compound C |
| Pyrocatechol |
| Gentisyl alcohol |
Ecological and Pathological Roles of Colletotrichin in Plant Fungus Interactions
Colletotrichin as a Virulence Factor in Colletotrichum Pathogenesis
This compound is recognized as a potent phytotoxin and a key virulence factor for Colletotrichum species researchgate.netfrontiersin.orgsemanticscholar.orgresearchgate.netosti.govnih.gov. These metabolites are capable of inducing symptoms that mimic those of anthracnose disease when applied to plant leaves researchgate.net. Specifically, Colletotrichum capsici has been reported to produce this compound, along with other metabolites like colletodiol (B1247303), colletoketol, colletol, and colletallol. These compounds not only enhance the fungus's infection ability but also negatively impact seed germination, root and shoot growth, and can lead to seedling mortality in susceptible hosts like chili (Capsicum annuum) plantsjournal.com. Furthermore, colletotrichins have been shown to damage the host's plasma membrane researchgate.netfrontiersin.org. The production of such phytotoxins is a common strategy among necrotrophic fungi, contributing to tissue damage and disease progression researchgate.net.
Role of this compound in Host Penetration and Initial Colonization
The infection process by Colletotrichum species begins with the germination of conidia and the formation of specialized infection structures, primarily appressoria, which facilitate the penetration of the host cuticle and epidermal cell walls mycosphere.orgresearchgate.netmdpi.com. While direct evidence linking this compound specifically to the initial penetration mechanism is limited in the provided literature, its role as a phytotoxin implies it could contribute to weakening host tissues, thereby aiding in the establishment of infection. Colletotrichum species generally employ a hemibiotrophic lifestyle, initiating infection with a biotrophic phase before transitioning to a necrotrophic phase osti.govmdpi.comresearchgate.netbiotech-asia.orgknaw.nlmdpi.comfrontiersin.orguni-konstanz.denih.gov. This transition involves the production of secondary hyphae that invade neighboring cells and lead to host tissue death researchgate.netfrontiersin.org. The general production of toxins by Colletotrichum species facilitates this colonization process by damaging host cells researchgate.net.
Dynamics of this compound Production During Fungal Infection Stages (Biotrophy to Necrotrophy)
The production of secondary metabolites, including this compound, is often tightly regulated and can vary throughout the different stages of fungal infection. While specific temporal data on this compound production during the biotrophic to necrotrophic transition is not explicitly detailed in the provided search results, it is understood that Colletotrichum species produce various metabolites that contribute to pathogenesis at different infection stages researchgate.netresearchgate.netresearchgate.net. Phytotoxins are generally associated with the necrotrophic phase, where they contribute to tissue maceration and symptom development researchgate.netresearchgate.net. Research indicates that Colletotrichum species secrete numerous virulence factors, including effector proteins and secondary metabolites, to facilitate infection and manipulate host defenses researchgate.net. The precise timing and regulation of this compound production in relation to the shift from biotrophy to necrotrophy remain an area for further investigation.
Impact of this compound on Plant Defense Responses and Susceptibility
This compound significantly impacts plant defense responses, primarily by increasing host susceptibility. As a phytotoxin, it directly damages plant cells and plasma membranes researchgate.netfrontiersin.org, compromising the plant's structural integrity and potentially overwhelming its defense mechanisms. Colletotrichum species employ various strategies to overcome plant immunity, including the secretion of effector proteins that can reprogram host cell immunity factors plantsjournal.comresearchgate.net. The production of phytotoxic metabolites like this compound contributes to this by causing general damage, which can suppress or evade plant defense responses. For instance, some Colletotrichum strains are capable of producing auxin, which might contribute to virulence by manipulating plant hormonal pathways mdpi.com. The ability of this compound to induce symptoms similar to anthracnose suggests a direct role in breaking down host resistance researchgate.net.
Environmental Factors Influencing this compound Production In Planta and its Ecological Fate
Environmental conditions play a critical role in the life cycle and pathogenicity of Colletotrichum species, influencing both fungal growth and the production of secondary metabolites like this compound. Warm, humid, and wet conditions are generally favorable for Colletotrichum infection, sporulation, and spread horticulture.com.auresearchgate.netmdpi.comfrontiersin.org. High temperatures (e.g., 20-30°C) and high humidity (e.g., >90%) are often optimal for spore germination and disease development horticulture.com.auresearchgate.netmdpi.comfrontiersin.org. While specific studies detailing how these environmental factors directly influence this compound production in planta are not explicitly stated, it is logical to infer that conditions favoring fungal growth and pathogenesis would also promote the production of virulence factors like this compound. The ecological fate of this compound in the environment after the fungal infection cycle is not detailed in the provided search results. However, as a secondary metabolite, its persistence and degradation in soil or plant debris would depend on various biotic and abiotic factors.
Advanced Research Approaches: Colletotrichin Engineering and Diversification
Metabolic Engineering Strategies for Enhanced Colletotrichin Biosynthesis in Native Producers
Metabolic engineering offers powerful tools to improve the production of natural products in their native hosts. Strategies primarily focus on optimizing the biosynthetic pathways, enhancing precursor supply, and increasing the efficiency of bottleneck enzymes nih.gov. For this compound biosynthesis in Colletotrichum species, these approaches can involve the manipulation of specific genes within the identified biosynthetic gene clusters (BGCs) researchgate.netsecondarymetabolites.org.
Key metabolic engineering strategies include:
Gene Knockout and Overexpression: Targeted deletion of genes encoding enzymes in competing metabolic pathways can redirect flux towards this compound biosynthesis nih.gov. Conversely, overexpression of rate-limiting enzymes or regulatory genes within the this compound BGC can significantly boost production researchgate.net.
Promoter Engineering: Replacing native promoters with strong, constitutive promoters can lead to higher expression levels of key biosynthetic genes, thereby increasing this compound titers nih.gov.
Precursor Supply Enhancement: Modifying primary metabolism to increase the availability of precursor molecules required for this compound synthesis can also drive higher production yields mdpi.comnih.gov.
While specific published data detailing yield enhancements for this compound via metabolic engineering in native producers is limited in the provided search results, the general principles are well-established for other fungal secondary metabolites nih.govnih.gov.
Synthetic Biology Applications for Heterologous Production of this compound
Synthetic biology provides a framework for reconstructing and optimizing complex biosynthetic pathways in heterologous host organisms, such as Escherichia coli or Saccharomyces cerevisiae nih.govmdpi.comnih.gov. This approach is particularly valuable when the native producer is difficult to manipulate genetically or does not perform well under industrial fermentation conditions nih.gov.
Reconstruction of this compound Biosynthetic Pathways in Model Organisms
The successful reconstruction of the this compound biosynthetic pathway in model organisms hinges on identifying and cloning the relevant genes, often organized within a BGC researchgate.netsecondarymetabolites.orgjmicrobiol.or.kr. Once identified, these genes can be expressed in well-characterized hosts like E. coli or S. cerevisiae mdpi.comnih.govfrontiersin.org. The choice of host is critical, requiring strains with a clear genetic background, ease of manipulation, and efficient transformation systems mdpi.com. Research into heterologous expression of fungal secondary metabolite pathways, such as polyketide synthases, demonstrates the feasibility of reconstituting complex pathways in hosts like Aspergillus oryzae nih.govresearchgate.netnih.gov. While direct examples of this compound pathway reconstruction in model organisms are not explicitly detailed in the provided snippets, the general methodologies are applicable mdpi.comnih.gov.
Directed Evolution and Pathway Optimization for Novel this compound Analogs
Synthetic biology also enables the generation of novel this compound analogs through directed evolution and pathway optimization nih.gov. Directed evolution can be applied to enzymes within the this compound biosynthetic pathway to enhance their activity, alter substrate specificity, or introduce new catalytic functions. This can lead to the production of structural variants with potentially modified biological activities nih.gov. Pathway optimization involves fine-tuning gene expression levels, enzyme kinetics, and metabolic flux to maximize the production of desired analogs nih.govnih.govillinois.edu. Combinatorial biosynthesis, by combining different pathway modules or introducing additional modifying enzymes, can further expand the chemical space and yield novel this compound derivatives researchgate.netnih.gov.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs in Plant Systems (Non-human focus)
Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications in this compound and its analogs influence their biological effects in plant systems mdpi.comnih.govresearchgate.net. These studies typically involve synthesizing a series of this compound derivatives with specific structural alterations and then evaluating their phytotoxicity or other relevant activities on plants.
Research has indicated that chemical structure plays a significant role in the phytotoxic activity of colletotrichins and related compounds mdpi.comresearchgate.nettandfonline.com. For instance, SAR studies on similar phytotoxins have shown that specific functional groups or structural features, such as chlorination or oxidation at certain positions, can be critical for activity mdpi.comnih.gov. By systematically modifying the this compound scaffold and observing the impact on phytotoxicity, researchers can identify key structural determinants responsible for its biological effects in plants. This knowledge is vital for designing more potent or selective phytotoxins for agricultural applications or for understanding their role in plant-pathogen interactions mdpi.comnih.govencyclopedia.pub.
Analytical and Research Methodologies for Colletotrichin Studies
Advanced Chromatographic and Spectroscopic Techniques for Isolation and Structural Elucidation
The isolation and characterization of colletotrichin and its related compounds rely on a suite of advanced analytical methods. These techniques are crucial for separating complex mixtures, identifying individual compounds, and determining their precise molecular structures.
High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution mass spectrometry (HRMS) and various Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for elucidating the structures of this compound and its analogs. HRMS provides accurate mass measurements, allowing for the determination of molecular formulas scielo.brnih.govresearchgate.net. NMR spectroscopy, including ¹H NMR, ¹³C NMR, and multidimensional NMR experiments (e.g., COSY, HMBC, HSQC), provides detailed information about the connectivity of atoms, functional groups, and stereochemistry within the molecule scielo.brnih.govdntb.gov.uaiita.org. For instance, ¹³C NMR has been used to assign the structure of this compound dntb.gov.ua. These spectroscopic methods, often used in conjunction, enable researchers to definitively identify and characterize these complex natural products scielo.brnih.gov.
Preparative and Analytical Chromatography for Metabolite Separation
Chromatographic techniques are fundamental for isolating this compound from crude fungal extracts and for separating it from other co-occurring metabolites.
Silica (B1680970) Gel Column Chromatography: This method has been widely employed for the initial separation and purification of this compound from fungal culture filtrates. Elution with solvent systems like benzene-ethyl acetate (B1210297) mixtures has been effective in isolating this compound, this compound B, and this compound C tandfonline.com.
High-Performance Liquid Chromatography (HPLC): Both preparative and analytical HPLC are vital. Preparative HPLC is used for purifying larger quantities of the compound, while analytical HPLC, often coupled with UV, refractive index (RI), or mass spectrometry detectors, is used for monitoring separation and quantifying the compounds biorxiv.orgresearchgate.netnouryon.com. Reverse-phase HPLC, using C18 columns with water/acetonitrile gradients, is a common approach for separating and analyzing these metabolites biorxiv.orgnih.gov.
Thin-Layer Chromatography (TLC): TLC serves as a rapid method for monitoring the progress of chromatographic separations and for initial screening of fractions. It has been used in conjunction with silica gel plates and various solvent systems to guide the purification process tandfonline.comnih.govresearchgate.net.
Biological Assays for Evaluating Phytotoxic and Allelopathic Activities
The biological significance of this compound lies in its potent phytotoxic and allelopathic effects. Various bioassays are employed to quantify these activities.
Bioassays for Plant Cell Viability and Membrane Integrity
This compound is known to cause rapid damage to plant cells, particularly affecting membrane integrity semanticscholar.orgmdpi.com. Assays that measure cell viability and membrane integrity are crucial for understanding the mechanism of its phytotoxicity.
Propidium (B1200493) Iodide Staining: This method is used to identify cells with compromised membranes, as propidium iodide can only enter cells with damaged plasma membranes and intercalate into DNA plos.org.
Electrolyte Leakage Assays: These assays measure the release of electrolytes from plant cells, which is indicative of plasma membrane damage and loss of selective permeability mdpi.comajol.infonih.gov.
Trypan Blue Staining: Similar to propidium iodide, trypan blue is a vital stain that enters cells with damaged membranes, allowing for the visual assessment of cell death nih.gov.
Studies have indicated that this compound causes disintegration of the plasma membrane, leading to massive cellular leakage, and this effect appears to be a direct interaction with the membrane, not dependent on light or reversed by antioxidants mdpi.com.
Seedling Growth Inhibition and Necrosis Assays
Direct observation of the effects of this compound on plant growth and tissue health provides quantitative data on its phytotoxicity.
Leaf Puncture Assays and Necrosis Induction: Applying crude extracts or purified compounds to plant leaves, often after mechanical wounding (e.g., needle puncture), allows for the observation and quantification of necrotic lesion development. This compound and related compounds from C. nicotianae induced symptoms similar to tobacco anthracnose on tobacco leaves tandfonline.commdpi.commdpi.com. Colletotrichum dematium produced phytotoxins that induced necrosis on mulberry leaves apsnet.org.
Table 1: Phytotoxic Effects of this compound and Related Compounds
| Compound(s) | Source Organism | Target Organism/Tissue | Observed Effect | Reference(s) |
| This compound | Colletotrichum nicotianae | Tobacco leaves | Induced symptoms similar to tobacco anthracnose. | tandfonline.commdpi.commdpi.com |
| This compound B | Colletotrichum nicotianae | Tobacco leaves | Induced symptoms similar to tobacco anthracnose. | tandfonline.commdpi.commdpi.com |
| This compound C | Colletotrichum nicotianae | Tobacco leaves | Induced symptoms similar to tobacco anthracnose. | tandfonline.commdpi.commdpi.com |
| This compound | Colletotrichum spp. | Plant cells | Rapid loss of membrane integrity, disintegration of plasma membrane, massive cellular leakage. | semanticscholar.orgmdpi.com |
| Colletotriauxins A-D | Colletotrichum gloeosporioides | Lepidium sativum (garden cress) seedlings | Inhibition of seedling growth; compounds 3 and 4 were most active, showing stronger inhibition than IAA. | nih.gov |
| Phytotoxins | Colletotrichum dematium | Mulberry leaves | Induced necrotic lesions. | apsnet.org |
| Phytotoxins | Colletotrichum spp. | Lettuce, Rice seedlings | Toxic effects observed. | tandfonline.commdpi.commdpi.com |
Molecular and Genomic Techniques for Studying Biosynthetic Gene Clusters
Understanding the biosynthesis of this compound involves investigating the genetic machinery responsible for its production. This typically involves the identification and analysis of biosynthetic gene clusters (BGCs) within the fungal genome.
Genome Sequencing and Annotation: The availability of sequenced genomes for various Colletotrichum species is foundational. Comparative genomics studies, which analyze genome completeness and gene content across different species, help in identifying conserved genes and pathways, including those for secondary metabolite production researchgate.netbroadinstitute.orgnih.govmdpi.commycosphere.org.
Bioinformatic Tools for BGC Identification: Tools like antiSMASH are used to scan fungal genomes for sequences that exhibit characteristics of BGCs, such as polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) genes, which are often involved in the synthesis of complex secondary metabolites nih.gov.
Gene Expression Analysis: Techniques like RNA sequencing (RNA-seq) can be used to study the transcriptional activity of genes within identified BGCs under different conditions, providing insights into when and how this compound biosynthesis is regulated researchgate.net.
Mutagenesis and Gene Knockout: To confirm the role of specific genes or clusters in this compound production, researchers can employ gene knockout or modification techniques. If the disruption of a particular gene or cluster leads to the loss or reduction of this compound production, it strongly implicates that genetic element in the biosynthetic pathway.
While specific biosynthetic gene clusters for this compound have not been detailed in the provided search results, the general genomic and bioinformatic approaches are standard for investigating the production of such secondary metabolites in fungi nih.govmdpi.commycosphere.org.
Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR)
Gene expression profiling provides critical insights into the transcriptional activity of genes involved in the biosynthesis of secondary metabolites and the host's response to them. Techniques such as RNA sequencing (RNA-Seq) and quantitative real-time polymerase chain reaction (qRT-PCR) are instrumental in this regard.
RNA-Seq allows for a comprehensive analysis of the entire transcriptome, identifying genes that are upregulated or downregulated during specific developmental stages, in response to environmental cues, or upon infection by a pathogen. For this compound research, RNA-Seq can help identify genes within the fungal genome that are actively transcribed during periods of high this compound production or in strains known to produce it. This can also reveal changes in host plant gene expression, indicating defense mechanisms or susceptibility pathways triggered by the toxin nih.govplos.org. Studies on Colletotrichum species, which are known producers of various secondary metabolites, have utilized RNA-Seq to identify candidate genes involved in metabolic pathways and to establish reference genes for further expression analyses nih.govplos.orgmdpi.com.
Quantitative real-time PCR (qRT-PCR) serves as a validation tool for RNA-Seq data and enables the precise quantification of specific gene transcripts. By targeting genes suspected of being involved in this compound biosynthesis or in the plant's reaction to it, researchers can measure their expression levels with high sensitivity and accuracy mdpi.comfrontiersin.orgnih.gov. For instance, studies investigating melanin (B1238610) biosynthesis in Colletotrichum gloeosporioides have employed qRT-PCR to demonstrate the regulatory role of transcription factors on pathway genes, showing significant downregulation of these genes in mutant strains mdpi.com. While direct studies on this compound's biosynthetic genes using qRT-PCR are emerging, the methodology is well-established for analyzing gene activity in Colletotrichum species mdpi.comfrontiersin.org.
Gene Knockout and Overexpression Methodologies
Gene knockout (disruption) and overexpression are powerful reverse genetics approaches used to determine the function of specific genes. By inactivating or amplifying the expression of a gene, researchers can observe the resulting phenotypic changes, thereby inferring the gene's role.
In the context of this compound research, these techniques are crucial for identifying genes essential for its biosynthesis. For example, studies on Colletotrichum species have successfully employed CRISPR/Cas9 technology to efficiently generate gene knockouts. In Colletotrichum higginsianum, the knockout of genes such as SCD1 and PKS1, which are involved in melanin biosynthesis, resulted in a deficiency in melanization and a significant loss of pathogenicity nih.govnih.gov. While these specific genes are not directly linked to this compound, they exemplify the application of gene knockout technologies to understand secondary metabolism and virulence in Colletotrichum. Similarly, Colletotrichum orbiculare research has utilized CRISPR/Cas9 and Cre/loxP systems for efficient multiple gene disruption, demonstrating their utility in dissecting fungal virulence factors biorxiv.org. These methodologies are foundational for experimentally validating genes identified through genomic approaches as being involved in this compound production.
Table 1: Gene Knockout Studies in Colletotrichum Species
| Gene(s) Targeted | Organism | Methodology | Observed Phenotype/Effect | Source Reference(s) |
| SCD1, PKS1 | Colletotrichum higginsianum | CRISPR/Cas9 | Deficiency in melanization, loss of pathogenicity | nih.govnih.gov |
Comparative Genomics and Metabolomics for BGC Identification
Identifying the genetic machinery responsible for producing secondary metabolites, such as this compound, often involves the discovery of Biosynthetic Gene Clusters (BGCs). Comparative genomics and metabolomics, coupled with bioinformatics tools, are central to this process.
Comparative genomics involves analyzing and comparing the genomes of different Colletotrichum species or strains, particularly those that differ in their ability to produce this compound. By identifying conserved genomic regions or specific gene families that are present in this compound-producing strains but absent in non-producers, researchers can pinpoint candidate BGCs nih.govnih.govplos.org. Tools like antiSMASH are widely used to predict BGCs within sequenced genomes, classifying them based on the type of secondary metabolite they are predicted to produce (e.g., polyketides, non-ribosomal peptides, terpenoids) plos.orgfrontiersin.orgnih.govfrontiersin.orgbiorxiv.org.
Metabolomics, on the other hand, focuses on the identification and quantification of metabolites produced by the organism. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can detect and characterize this compound and related compounds in fungal extracts. By correlating the presence or abundance of specific metabolites with the genetic makeup of the fungus, researchers can confirm the role of predicted BGCs.
Research suggests that terpenoid clusters and hybrid polyketide synthase (PKS)-terpene synthase gene clusters are potential candidates for synthesizing phytotoxic meroterpenoids, including this compound and its derivatives, in various Colletotrichum species nih.gov. These findings highlight the importance of integrating genomic data with metabolomic profiles to elucidate the complete biosynthetic pathway of this compound.
Microscopic and Imaging Techniques for Visualizing this compound Effects in Plants
To understand how this compound impacts plant health at a cellular level, microscopic and imaging techniques are indispensable. These methods allow for the direct visualization of cellular damage or alterations induced by the toxin.
While specific microscopic studies detailing this compound's effects are still developing, existing literature indicates that this compound causes rapid membrane damage to plant cells frontiersin.org. Techniques such as light microscopy can reveal general tissue necrosis or cellular disorganization. More advanced methods, like scanning electron microscopy (SEM) or transmission electron microscopy (TEM), can provide ultra-structural details of cell wall integrity, plasma membrane disruption, and organelle damage caused by the toxin. Confocal laser scanning microscopy (CLSM) offers further advantages, enabling three-dimensional imaging of plant tissues and cells, potentially visualizing the localization of the toxin or its immediate cellular consequences in living or fixed samples claremont.educam.ac.uk. By applying these imaging techniques to plant tissues treated with purified this compound or infected with this compound-producing strains, researchers can directly observe and document the pathological mechanisms mediated by this compound.
Compound List:
this compound
Cercosporin
Colletotric acid
Ferricrocin
Melanin
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
